1-Acetamido-3,5-difluorobenzene

Descripción general

Descripción

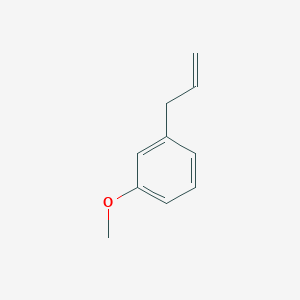

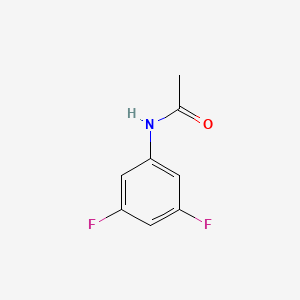

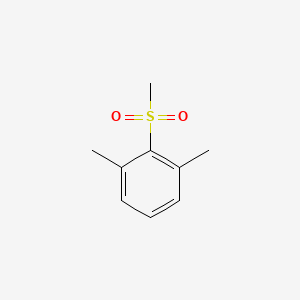

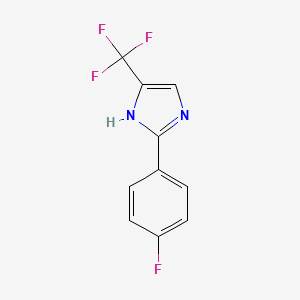

“1-Acetamido-3,5-difluorobenzene” is a chemical compound . It is also known as "N-(3,5-Difluorophenyl)acetamide" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene via Balz-Schiemann reaction has been described . This method involves double diazotization from m-phenylenediamine, which can be tricky due to potential hazards associated with the strongly exothermic and thermally unstable diazonium intermediate . A continuous-flow methodology has been reported to address these challenges, which can rapidly synthesize m-Difluorobenzene with 85% total yield .

Chemical Reactions Analysis

The Diels–Alder (DA) reaction of biomass-derived furans is an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals . The use of an unexplored chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), has been reported . The 3-acetamido group promoted a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .

Aplicaciones Científicas De Investigación

-

Organic Solar Cells

- Application : 1,2-Difluorobenzene has been used in the field of organic solar cells .

- Method : This compound is used as a solvent in the electrochemical studies of transition metal complexes .

- Results : The use of 1,2-Difluorobenzene has contributed to the development of organic solar cells, pushing their efficiency to new heights .

-

Electrochemical Analysis

- Application : 1,2-Difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes .

- Method : This compound is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant, making it suitable for electrochemical analysis .

- Results : The use of 1,2-Difluorobenzene has facilitated the study of transition metal complexes .

-

Designing Simple Conjugated Polymers for Scalable and Efficient Organic Solar Cells

- Application : 1,2-Difluorobenzene has been used in the field of organic solar cells .

- Method : This compound is used as a solvent in the electrochemical studies of transition metal complexes .

- Results : The use of 1,2-Difluorobenzene has contributed to the development of organic solar cells, pushing their efficiency to new heights .

-

Electrochemical Analysis

- Application : 1,2-Difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes .

- Method : This compound is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant, making it suitable for electrochemical analysis .

- Results : The use of 1,2-Difluorobenzene has facilitated the study of transition metal complexes .

Direcciones Futuras

The use of chitin derived furan, 3-acetamido-5-acetylfuran (3A5AF), in the Diels–Alder (DA) reaction is an emerging technology . This approach addresses the challenge of the direct use of electron-poor furanic platforms as dienes . This is certainly the first step for expanding the toolbox of chitin derived 3A5AF as a diene . Another research proposed a new approach to convert N-acetylglucosamine (NAG) and chitin to 3A5AF using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIQXIIPEIRJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378860 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetamido-3,5-difluorobenzene | |

CAS RN |

404-01-3 | |

| Record name | 1-Acetamido-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)